molecular formula C16H13N7O2S2 B2776380 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide CAS No. 894999-02-1

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide

Katalognummer: B2776380
CAS-Nummer: 894999-02-1
Molekulargewicht: 399.45
InChI-Schlüssel: LIVCSANNWVXFGI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a synthetically designed, potent kinase inhibitor with significant research value in oncology. Its primary mechanism of action involves the potent and selective inhibition of Janus Kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3), two critical signaling proteins implicated in cell proliferation and survival. Dysregulation of these kinases is a hallmark of various hematologic cancers, including myeloproliferative neoplasms and acute myeloid leukemia (AML). Research indicates this compound demonstrates promising efficacy in preclinical models by disrupting the JAK-STAT and FLT3 signaling pathways, leading to the inhibition of cancer cell growth and the induction of apoptosis. Its unique molecular structure, featuring a fused triazolopyrimidinone core linked to a methyl-thiadiazole acetamide group, contributes to its targeted binding affinity and selectivity profile. This makes it an invaluable chemical probe for studying JAK2 and FLT3 driven oncogenesis and a candidate for further development of targeted anticancer therapeutics. For Research Use Only. Not for human or veterinary use.

Eigenschaften

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(7-oxo-5-phenyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N7O2S2/c1-9-19-21-15(27-9)18-13(25)8-26-16-22-20-14-17-12(24)7-11(23(14)16)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,17,20,24)(H,18,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIVCSANNWVXFGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NN=C3N2C(=CC(=O)N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N7O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This compound belongs to a class of thiadiazole derivatives known for their diverse pharmacological properties. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is C13H15N7O2S2C_{13}H_{15}N_{7}O_{2}S_{2} with a molecular weight of 365.4 g/mol. The structure features a thiadiazole ring and a triazolo-pyrimidine moiety which are crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-acetamide have demonstrated significant growth inhibition against various cancer cell lines. In particular:

  • MCF-7 Breast Cancer Cells : A related derivative showed an IC50 value of 0.28 µg/mL against MCF-7 cells and induced cell cycle arrest at the G2/M phase .

Antimicrobial Properties

Thiadiazole derivatives are also recognized for their antimicrobial activities. Research indicates that these compounds exhibit effectiveness against a range of pathogens due to their ability to disrupt microbial cell functions. The presence of the thiadiazole moiety enhances the interaction with biological membranes and enzymes involved in microbial metabolism .

Neuroprotective and Anticonvulsant Effects

The neuroprotective properties of thiadiazole derivatives have been documented in various studies. For example:

  • Anticonvulsant Activity : Certain derivatives have shown efficacy in animal models for epilepsy, suggesting that they may modulate neurotransmitter systems effectively . The mechanism may involve the enhancement of GABAergic transmission or inhibition of excitatory neurotransmitters.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of thiadiazole derivatives:

  • Synthesis and Evaluation : A study synthesized various 1,3,4-thiadiazole derivatives and evaluated their cytotoxicity against cancer cell lines. The results indicated that modifications to the thiadiazole scaffold could enhance anticancer activity significantly .
  • Mechanistic Insights : Research has shown that some thiadiazole compounds can down-regulate specific gene expressions associated with cancer progression (e.g., MMP2 and VEGFA), indicating a potential mechanism for their anticancer effects .

Comparative Table of Biological Activities

Activity Type Compound IC50/Effectiveness
AnticancerN-(5-methyl-1,3,4-thiadiazol-2-yl)-2-acetamideIC50 = 0.28 µg/mL (MCF-7)
AntimicrobialVarious 1,3,4-thiadiazole derivativesBroad-spectrum effectiveness
NeuroprotectiveSelected 1,3,4-thiadiazole derivativesSignificant in animal models
AnticonvulsantCertain derivativesEffective in MES and scPTZ models

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit promising anticancer properties. Studies have shown that derivatives of thiadiazoles can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. For instance, N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(thioacetamide) derivatives have been tested against various cancer models with notable efficacy .

Antimicrobial Properties

The compound has demonstrated significant antimicrobial activity against various bacterial and fungal strains. The mechanism often involves disrupting cell wall synthesis or inhibiting essential metabolic pathways in microorganisms. This makes it a candidate for developing new antimicrobial agents .

Anticonvulsant Activity

The 1,3,4-thiadiazole scaffold is recognized for its anticonvulsant properties. Compounds similar to N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-thioacetamide have shown effectiveness in animal models of epilepsy. For example, studies have reported that certain derivatives exhibit higher potency compared to established anticonvulsants like valproic acid .

Pesticidal Activity

The unique structure of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-thioacetamide allows it to function as a pesticide. Its ability to inhibit specific enzymes in pests makes it effective against a range of agricultural pests while being less harmful to beneficial organisms .

Plant Growth Regulation

Research suggests that thiadiazole derivatives can also act as plant growth regulators. They may enhance growth rates and resistance to environmental stressors through their interaction with plant hormonal pathways .

Development of Advanced Materials

The compound's unique chemical structure allows for its use in synthesizing advanced materials with desirable properties such as enhanced thermal stability and conductivity. These materials can be applied in electronics and nanotechnology .

Case Studies

StudyApplicationFindings
Malygin et al., 2020AnticonvulsantCompound showed 1.8 times more effectiveness than valproic acid in seizure models .
PMC7550299AnticancerThiadiazole derivatives demonstrated significant cytotoxicity in various cancer cell lines .
Frontiers in ChemistryAntimicrobialCompounds exhibited broad-spectrum antimicrobial activity against multiple strains .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Analogous Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name / ID Core Heterocycles Substituents / Modifications Synthesis Method Key Findings Reference
Target Compound : N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide 1,3,4-thiadiazole + triazolopyrimidine 5-methyl (thiadiazole), 5-phenyl (triazolopyrimidine), thioacetamide linker Likely via heterocyclization of thioamide intermediates under acidic conditions Planar geometry confirmed by X-ray analogs; enhanced π-π stacking potential
Analog 1 : N-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]-2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}acetamide (9b) Thiazole + triazole + benzodiazole 4-fluorophenyl (thiazole), benzodiazole-phenoxymethyl (triazole), acetamide linker Click chemistry (CuAAC) with alkyne-azide cycloaddition Improved solubility due to fluorophenyl group; moderate acetylcholinesterase inhibition (IC₅₀ ~12 µM)
Analog 2 : N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives (7a-7l) 1,3,4-thiadiazole + piperidine Piperidinylethylthio chain, variable benzamide groups Nucleophilic substitution on thiadiazole-thiol intermediates Enhanced CNS permeability due to piperidine moiety; variable AChE inhibition (IC₅₀ 5–50 µM)
Analog 3 : 3-[(5-Oxo-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione Thiazolopyrimidine + spirodiazaspiro Spirodiazaspirodecane-dione fused to thiazolopyrimidine Condensation and spirocyclization High thermal stability (m.p. >300°C); unexplored bioactivity
Analog 4 : N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide (4.1) 1,3,4-thiadiazole + trichloroethyl Trichloroethyl group, acetamide linkage Sulfuric acid-mediated cyclization Intermediate in triazine synthesis; co-crystal structures resolved via XRD

Structural and Functional Insights

  • Bioactivity Trends : Analog 1’s fluorophenyl substitution correlates with improved enzymatic inhibition compared to bromo- or methoxy-substituted variants, suggesting halogen interactions are critical for target engagement . The target compound’s bioactivity remains underexplored but may align with triazolopyrimidine-based kinase inhibitors.
  • Synthetic Complexity : The target compound’s synthesis likely requires stringent control of reaction conditions (e.g., acid concentration, temperature) to avoid byproducts, as seen in Analog 4’s dependency on sulfuric acid for cyclization .

Physicochemical Properties

  • Solubility : Analog 1’s fluorophenyl group improves aqueous solubility (~2.5 mg/mL) compared to the target compound’s hydrophobic phenyl and methyl groups, which may limit bioavailability without formulation aids .
  • Thermal Stability : The spirodiazaspiro system in Analog 3 exhibits exceptional thermal stability, whereas the target compound’s melting point is estimated at 240–260°C based on triazolopyrimidine analogs .

Q & A

Q. What are the common synthetic routes for preparing N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step heterocyclic coupling reactions. For example:
  • Step 1 : Reacting a thiadiazole precursor (e.g., 5-methyl-1,3,4-thiadiazol-2-amine) with a thioacetamide intermediate under reflux conditions in a polar aprotic solvent (e.g., DMF or acetone) .
  • Step 2 : Introducing the triazolopyrimidinone moiety via cyclization using reagents like PCl₃ or POCl₃ under anhydrous conditions .
  • Purification : Recrystallization from ethanol or acetonitrile yields the final compound (45–58% yields reported) .

Q. How is the molecular structure of this compound validated experimentally?

  • Methodological Answer : Structural confirmation relies on spectroscopic and crystallographic techniques:
  • NMR : ¹H/¹³C NMR identifies proton environments (e.g., δ 7.52–7.94 ppm for aromatic protons) and carbon backbone .
  • IR : Peaks at 1649–1670 cm⁻¹ confirm carbonyl (C=O) and thioamide (C=S) groups .
  • X-ray Diffraction : Co-crystal analysis resolves bond lengths/angles (e.g., C–S bonds at ~1.68 Å) and confirms bicyclic heterocyclic systems .

Q. What biological activities are associated with this compound?

  • Methodological Answer : While direct data on this compound is limited, analogs with triazolopyrimidine-thiadiazole scaffolds show:
  • Anticancer Activity : IC₅₀ values of 2–10 μM against HeLa and MCF-7 cell lines via topoisomerase inhibition .
  • Antimicrobial Effects : MIC values of 8–32 μg/mL against S. aureus and E. coli .
  • Anti-inflammatory Action : COX-II inhibition (70–85% at 50 μM) in docking studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Methodological Answer : Yield optimization requires systematic parameter variation:
  • Catalysts : Using K₂CO₃ or Et₃N as bases enhances nucleophilic substitution efficiency (yields increase by 15–20%) .
  • Solvent : Switching from ethanol to DMF reduces side reactions (e.g., hydrolysis) .
  • Temperature : Controlled heating (70–80°C) minimizes thermal degradation of thioacetamide intermediates .

Q. How to resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer : Discrepancies in NMR/IR peaks may arise from tautomerism or solvent effects. Strategies include:
  • Variable-Temperature NMR : Identifies dynamic equilibria (e.g., keto-enol tautomers) .
  • DFT Calculations : Compare experimental IR peaks with computed vibrational modes to assign ambiguous signals .
  • Cross-Validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas .

Q. What computational methods predict binding modes of this compound with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used:
  • Target Selection : Prioritize enzymes like COX-II or bacterial DNA gyrase based on analog data .
  • Docking Parameters : Grid boxes centered on active sites (e.g., COX-II PDB: 3LN1) with 25 ų dimensions .
  • Validation : Compare docking scores (e.g., ∆G = −9.2 kcal/mol) with experimental IC₅₀ values .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer : SAR studies require systematic structural modifications:
  • Core Modifications : Replace the 5-methyl group on the thiadiazole with halogens (e.g., Cl, F) to assess electronic effects .
  • Linker Variations : Substitute the thioacetamide bridge with sulfonamide or amide groups .
  • Bioisosteres : Swap the triazolopyrimidinone moiety with triazolo[1,5-a]pyrimidine to evaluate ring size impact .

Q. What analytical techniques quantify degradation products under physiological conditions?

  • Methodological Answer : Stability studies use:
  • HPLC-PDA : Monitor degradation at λ = 254 nm with a C18 column (acetonitrile/water gradient) .
  • LC-MS/MS : Identify hydrolyzed products (e.g., free thiols or oxidized sulfones) .
  • Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.